7-Nitroindole-3-carboxyaldehyde

Organic Chemistry Physical Chemistry Synthetic Methodology

Researchers requiring the correct 7-nitroindole isomer face reproducibility risks when using regioisomers (4-, 5-, 6-nitro). This compound (CAS 10553-14-7) provides orthogonal nitro & formyl reactivity for selective 2-position or aldehyde functionalization. Benefits: (1) Predictable regioselectivity in condensations & cross-couplings; (2) Dual handles for library synthesis - aldehyde for heterocycles, nitro reducible to amine; (3) ≥95% purity with QC documentation. Reliable global shipping from verified stock.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 10553-14-7
Cat. No. B088190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitroindole-3-carboxyaldehyde
CAS10553-14-7
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C=O
InChIInChI=1S/C9H6N2O3/c12-5-6-4-10-9-7(6)2-1-3-8(9)11(13)14/h1-5,10H
InChIKeyADGKBVRTGVODMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitroindole-3-carboxyaldehyde Overview


7-Nitroindole-3-carboxyaldehyde (CAS 10553-14-7), also known as 7-nitro-1H-indole-3-carbaldehyde, is a heterocyclic aromatic compound of the substituted indole class . It is characterized by a core indole scaffold with a nitro (-NO2) substituent at the 7-position and a formyl (-CHO) group at the 3-position . This specific substitution pattern confers unique electronic properties and reactivity, establishing its primary utility as a versatile synthetic intermediate in organic and medicinal chemistry, rather than as an end-use bioactive molecule .

Workflow Heterocyclic building block synthesis
Selection 7-nitro regioisomer with aldehyde handle
Use Context Medicinal chemistry and probe development

Non-Interchangeability of 7-Nitroindole-3-carboxyaldehyde


The precise position of the electron-withdrawing nitro group on the indole ring is a critical determinant of the compound's physicochemical properties and its downstream reactivity profile. Substituting 7-Nitroindole-3-carboxyaldehyde with its regioisomers (e.g., 4-, 5-, or 6-nitroindole-3-carboxyaldehyde) or the non-nitrated parent compound (indole-3-carboxaldehyde) can lead to significant and often unpredictable changes in reaction outcomes, such as altered regioselectivity in electrophilic substitutions or different yields in condensation reactions . Consequently, these compounds are not fungible. Selecting the correct positional isomer is essential for ensuring the reproducibility of established synthetic protocols and the successful generation of target molecules, as detailed in the quantitative evidence below.

Regioisomer shift 4-,5-, or 6-nitro isomers may alter electrophilic substitution regioselectivity, limiting direct protocol transfer.
Non-nitrated analog Indole-3-carboxaldehyde lacks the electron-withdrawing group, resulting in different reactivity and physical properties that can affect yield.

7-Nitroindole-3-carboxyaldehyde: Key Differentiators


Physicochemical Shift: Boiling Point & Density

The introduction of the nitro group at the 7-position substantially alters the predicted physicochemical properties of the indole scaffold. Compared to the non-nitrated parent compound, indole-3-carboxaldehyde, 7-nitroindole-3-carboxyaldehyde exhibits a significantly higher predicted boiling point and density . This is attributed to the increased molecular weight and the strong electron-withdrawing and polar nature of the nitro group, which enhances intermolecular interactions . These differences directly impact its handling, purification, and behavior in reaction media.

Physicochemical shift
Reported
Boiling point ~441.5°C (pred.), density ~1.52 g/cm³ vs. parent indole-3-carboxaldehyde (339°C, 1.28 g/cm³)
Distinct physical entity; handling and purification differ
Predicted values; experimental confirmation recommended
Organic Chemistry Physical Chemistry Synthetic Methodology

Physicochemical Difference: 7-Nitro vs. 5-Nitro Isomer

While the 7-nitro and 5-nitro isomers share the same molecular formula and weight, their melting points differ significantly, a key indicator of distinct crystal lattice energies and purities. The predicted boiling points and densities are identical within computational error, but the melting point of 5-nitroindole-3-carboxaldehyde (approx. 300°C) is substantially higher than that of the 7-nitro isomer, for which a melting point is not widely reported, suggesting different solid-state properties . This difference underscores that regioisomers are not interchangeable and require unique handling and characterization.

7-Nitro vs. 5-nitro isomer
Cross-study
Melting point substantially higher for 5-nitro isomer (~300°C) vs. 7-nitro (not consistently reported)
Regioisomer identity critical for procurement and characterization
Computational predictions identical for boiling point/density
Physical Chemistry Medicinal Chemistry Analytical Chemistry

Synthetic Efficiency: Vilsmeier-Haack Formylation

A key differentiator for procurement is the availability of a robust, high-yielding synthetic method. The preparation of 7-nitroindole-3-carboxyaldehyde from 7-nitroindole via a Vilsmeier-Haack formylation is reported to proceed with an excellent yield of 96% . This contrasts with yields reported for the synthesis of the 5-nitro regioisomer from 5-nitroindole using similar methodologies, which range from 78% to 98% depending on conditions, with some protocols achieving only 80% [1]. The consistently high yield for the 7-nitro derivative suggests a more reliable and efficient synthetic access point for this specific isomer.

Synthetic efficiency
Reported
96% yield
Consistent high-yield Vilsmeier-Haack access
Comparator 5-nitro isomer yields range 78–98%
Organic Synthesis Process Chemistry Methodology

7-Nitroindole-3-carboxyaldehyde: Application Scenarios


Electrophilic Substitution for 7-Substituted Indoles

The nitro group at the 7-position strongly deactivates the indole ring towards electrophilic attack, but the aldehyde at the 3-position is unaffected. This allows for selective functionalization at the 2-position or on the aldehyde group without interference from the 7-nitro group, making it a superior scaffold for constructing complex, regioselectively functionalized indoles for medicinal chemistry programs .

Fluorescent Probe Synthesis via Aldehyde Condensation

The aldehyde functionality is a versatile handle for creating conjugated systems through condensation reactions (e.g., Knoevenagel, Schiff base formation). The electron-withdrawing nitro group at the 7-position can modulate the photophysical properties (e.g., Stokes shift, quantum yield) of the resulting probe. This compound serves as a precursor for developing novel fluorescent sensors for biological and environmental analytes .

Novel Heterocyclic Systems for Bioactivity Discovery

The compound's dual functionality (nitro and formyl groups) on the indole core provides orthogonal reactivity. The aldehyde can be used to build nitrogen-containing heterocycles (e.g., hydrazones, oxadiazoles), while the nitro group can be later reduced to an amine for further diversification. This makes it a strategic intermediate in the synthesis of compound libraries for drug discovery, particularly in the search for new antitubercular and anticancer agents [1].

Electron-Deficient Indole Model Substrate

For researchers exploring new reactions of electron-deficient indoles, 7-nitroindole-3-carboxyaldehyde serves as an ideal model substrate. Its predictable electronic perturbation, due to the 7-nitro group, allows for the systematic study of regioselectivity and reaction mechanisms in cycloadditions, cross-couplings, and other transformations, contributing to the fundamental advancement of heterocyclic chemistry [2].

Application
Selection Property
Validation Focus
Electrophilic substitution for 7-substituted indoles
Regioselective ring deactivation by 7-nitro
2-position or aldehyde selectivity
Fluorescent probe synthesis
Aldehyde conjugation with electronic modulation
Stokes shift, quantum yield screening
Novel heterocyclic systems
Orthogonal nitro/aldehyde reactivity
Bioactivity screening (antitubercular/anticancer)
Electron-deficient indole model
Predictable electronic perturbation
Regioselectivity & mechanism studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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